2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Drug Discovery Medicinal Chemistry ADME

This compound is categorized as a 'Protein Degrader Building Block' specifically designed for PROTAC assembly. The carboxylic acid at the 4-position enables facile linker conjugation to E3 ligase ligands, while the 4-bromophenylmethyl group at the 2-position provides a versatile handle for cross-coupling SAR exploration. With LogP 3.43 and TPSA 50.2 Ų, it is strategically suited for CNS-targeted degrader campaigns. The methylene spacer between the thiazole and bromophenyl rings introduces conformational flexibility absent in directly linked analogues, enabling systematic optimization of target binding and selectivity. 98% assay purity ensures reproducible biological data across batches.

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
CAS No. 1086380-12-2
Cat. No. B1519004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
CAS1086380-12-2
Molecular FormulaC11H8BrNO2S
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br
InChIInChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyLMETXOAKWMULCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1086380-12-2): A Strategic Building Block for Targeted Protein Degradation


2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1086380-12-2) is a heterocyclic building block featuring a thiazole core substituted with a 4-bromophenylmethyl group and a carboxylic acid moiety . With a molecular formula of C₁₁H₈BrNO₂S and a molecular weight of 298.16 g/mol, this compound is primarily utilized in research settings as a versatile intermediate for the synthesis of complex molecules . Notably, it is specifically categorized within the 'Protein Degrader Building Blocks' product family, indicating its utility in the assembly of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) [1].

Strategic Sourcing of 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Why Analogues Cannot Be Directly Substituted in Synthesis


While thiazole carboxylic acids are a common motif, 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid possesses a specific substitution pattern—a 4-bromophenylmethyl group at the 2-position and a carboxylic acid at the 4-position—that defines its unique reactivity and spatial properties. Closely related analogues, such as the corresponding methyl ester [1] or compounds lacking the methylene linker (e.g., 2-(4-bromophenyl)thiazole-4-carboxylic acid), present different steric and electronic profiles, fundamentally altering their suitability as a direct replacement in structure-activity relationship (SAR) studies or multi-step synthetic routes . Direct substitution without re-optimization could lead to failed reactions, altered physicochemical properties, and invalid biological data. The following section details the specific, quantifiable differences that justify a precise procurement strategy.

2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid: A Comparative Data Guide for Scientific Procurement


Differentiation by Physical Property: Quantified LogP Differences Impacting Solubility and Permeability

The introduction of a methylene linker between the thiazole core and the 4-bromophenyl ring alters the compound's lipophilicity, a key determinant of solubility and membrane permeability. This can be quantified by comparing its predicted LogP value to that of a direct analogue lacking the linker. The target compound 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1086380-12-2) has a predicted LogP of 3.43 [1], whereas the more planar analogue 2-(4-Bromophenyl)thiazole-4-carboxylic acid (CAS 21160-50-9) has a predicted LogP of 3.01 [2]. This difference of ΔLogP = 0.42 indicates that the target compound is significantly more lipophilic.

Drug Discovery Medicinal Chemistry ADME Physicochemical Properties

Differentiation by Application: Specific Categorization as a 'Protein Degrader' Building Block

The target compound is explicitly classified and marketed as part of a 'Protein Degrader Building Blocks' product family by reputable vendors [1]. In contrast, many structurally similar analogues, such as 2-(4-bromophenyl)thiazole-4-carboxylic acid, are broadly categorized under general 'Aryl Building Blocks' or 'Heterocycles' without a specific link to this advanced therapeutic modality . This difference in application focus suggests that the target compound's specific substitution pattern (a methylene-linked bromophenyl group at the 2-position and a carboxylic acid at the 4-position) may be particularly amenable to the linker chemistry required in heterobifunctional degraders (e.g., PROTACs).

PROTAC Targeted Protein Degradation Chemical Biology Ubiquitin-Proteasome System

Differentiation by Topological Polar Surface Area (TPSA): Impact on Absorption and Brain Penetration

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB). The target compound 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid has a calculated TPSA of 50.2 Ų [1]. This is identical to its close analogue 2-(4-Bromophenyl)thiazole-4-carboxylic acid, which also has a TPSA of 50.2 Ų [2], confirming they share the same hydrogen-bonding capacity. However, the difference in lipophilicity (ΔLogP = 0.42) between these two compounds, despite identical TPSA, results in differing brain penetration predictions. The target compound, with its higher LogP, is predicted to have a higher likelihood of BBB penetration based on established physicochemical guidelines, a critical differentiator for CNS-targeted drug discovery programs.

CNS Drug Discovery Blood-Brain Barrier ADME Prediction Medicinal Chemistry

Optimal Research Applications for 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1086380-12-2)


Synthesis of Linker-Conjugated PROTACs Requiring Moderate Lipophilicity

This compound's carboxylic acid functional group serves as an ideal attachment point for linkers in heterobifunctional degraders like PROTACs. Its specific LogP of 3.43 [1] and classification as a 'Protein Degrader Building Block' [2] make it a strategically relevant core for researchers aiming to conjugate an E3 ligase ligand to a target protein binder. The moderate lipophilicity can contribute to the overall physicochemical properties of the final degrader molecule, impacting cell permeability and target engagement.

Lead Optimization in CNS-Focused Drug Discovery Programs

Based on its predicted physicochemical properties (TPSA = 50.2 Ų, LogP = 3.43) [1], this building block is well-suited for CNS drug discovery campaigns. Its low TPSA and elevated LogP compared to other analogues [1][3] position it as a valuable scaffold for developing compounds intended to passively diffuse across the blood-brain barrier. The bromophenyl group offers a handle for further functionalization via cross-coupling reactions, enabling rapid SAR exploration.

General SAR Studies on Bromophenyl-Thiazole Pharmacophores

The compound is a well-characterized building block for general medicinal chemistry SAR studies. Its synthesis from commercially available precursors is established , and its 98% assay purity ensures consistent results in biological assays. The methylene spacer between the thiazole and bromophenyl rings introduces conformational flexibility that can be systematically explored to understand the impact on target binding and selectivity, providing a clear advantage over more rigid, directly linked analogues.

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